molecular formula C16H20N4S B2372750 3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-51-2

3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2372750
CAS No.: 852143-51-2
M. Wt: 300.42
InChI Key: PYLLNCUGTDGFTA-UHFFFAOYSA-N
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Description

The compound 3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole features a hybrid structure combining a 1,2,4-triazole core with an indole moiety. Key structural elements include:

  • Triazole ring: Substituted at position 4 with an ethyl group and at position 5 with a sec-butylthio (-S-sec-C₄H₉) group.
  • Indole moiety: Attached at position 3 of the triazole via a carbon linkage.

Properties

IUPAC Name

3-(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-4-11(3)21-16-19-18-15(20(16)5-2)13-10-17-14-9-7-6-8-12(13)14/h6-11,17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLLNCUGTDGFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1CC)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the sec-butylthio group and the indole ring. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism makes triazoles valuable in treating fungal infections, particularly in immunocompromised patients.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. Studies suggest that the incorporation of the sec-butylthio group may enhance its antimicrobial efficacy by increasing membrane permeability or altering cell wall synthesis pathways.

Cancer Research

Preliminary studies have indicated that derivatives of indole and triazole can act as inhibitors of specific cancer-related enzymes, such as lipoxygenases involved in inflammation and tumor progression. The structural similarity of this compound to known inhibitors suggests potential applications in oncology as a therapeutic agent.

Fungicides

Given its antifungal properties, the compound is being explored as a potential agricultural fungicide. Its effectiveness against plant pathogens could provide a new avenue for crop protection, especially in sustainable agriculture where chemical residues are a concern.

Plant Growth Regulators

There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant hormone levels, potentially enhancing growth rates and resistance to environmental stressors.

Case Studies and Research Findings

  • Study on Antifungal Efficacy : A study published in Molecules demonstrated that derivatives of triazole exhibited significant antifungal activity against Candida species, highlighting the potential of similar compounds like 3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole in clinical settings .
  • Antimicrobial Activity Assessment : Research conducted on various substituted indoles showed that modifications to the indole structure could enhance antibacterial activity against Gram-positive bacteria . This suggests that the sec-butylthio substitution may similarly improve efficacy.
  • Agricultural Application Trials : Field trials assessing the effectiveness of triazole-based fungicides have shown promising results in controlling fungal diseases in crops such as wheat and corn . The integration of this compound could lead to effective disease management strategies.

Mechanism of Action

The mechanism of action of 3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sec-butylthio group and the triazole ring can play crucial roles in binding to the target site, while the indole ring can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Name / ID (Source) Substituents (Triazole Positions) Melting Point (°C) Key Biological Activity
Target Compound 4-ethyl, 5-sec-butylthio Not Reported Not Reported
4-((5-((Cyclohexylmethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (8) 4-ethyl, 5-cyclohexylmethylthio 66–68 Not Reported
2-(5-(4-Chlorobenzylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)-1H-indole (6r) 4-cyclohexyl, 5-(4-Cl-benzylthio) 250 Antimicrobial
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole 4-(4-Cl-phenyl), 5-(indole-ethylthio) 289.9 Cytotoxic (dual inhibitor)
5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide 4-methyl, 5-(indole-methyl)thio Not Reported Not Reported
Key Observations:

Substituent Bulk and Lipophilicity :

  • The sec-butylthio group in the target compound provides moderate steric bulk compared to bulkier groups like cyclohexylmethylthio (compound 8, ), which may enhance lipophilicity and membrane permeability.
  • Smaller substituents (e.g., methyl in ) reduce steric hindrance but may decrease target binding affinity.

The ethyl group in the target compound is electron-donating, which may stabilize the triazole ring but reduce electrophilic reactivity.

Biological Activity: Chlorophenyl and benzylthio substituents (e.g., ) correlate with cytotoxic or antimicrobial activity, suggesting that the sec-butylthio group in the target compound may require optimization for similar efficacy.

Key Observations:
  • Synthesis : The target compound’s sec-butylthio group likely requires alkylation of a triazole-thiol intermediate, analogous to methods in . Yields for similar compounds range from 69–89% , suggesting feasible scalability.
  • NMR Trends : Ethyl groups (δ 1.2–1.5 for CH₃) and sec-butylthio (–S–CH(CH₂)₂, δ ~1.0–1.8) would produce distinct splitting patterns compared to cyclohexyl (δ 1.0–2.5) or aromatic substituents.

Biological Activity

The compound 3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a novel triazole-indole hybrid that has gained attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4SC_{15}H_{20}N_4S, with a molecular weight of approximately 296.41 g/mol. The structure features a triazole ring linked to an indole moiety, which is significant for its biological properties.

PropertyValue
Molecular FormulaC15H20N4S
Molecular Weight296.41 g/mol
CAS NumberNot specified

Antifungal Activity

Research has shown that triazole derivatives exhibit potent antifungal properties. The compound has demonstrated significant activity against various Candida species. For instance, studies indicate that similar triazole-indole hybrids have MIC (Minimum Inhibitory Concentration) values lower than those of established antifungal agents like fluconazole and voriconazole:

  • Against Candida glabrata : MIC values were reported at 0.25 µg/mL for the hybrid compound compared to 64 µg/mL for fluconazole.
  • Against Candida krusei : MIC values were 0.125 µg/mL for the hybrid versus 0.125 µg/mL for fluconazole.
  • Against Candida albicans : The hybrid exhibited MIC values of 0.5 µg/mL compared to 8 µg/mL for fluconazole .

The antifungal activity of triazole derivatives is primarily attributed to their ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes. The compound also exhibits inhibition of phospholipase A2-like activity, which is associated with fungal virulence factors:

  • Ergosterol Production Inhibition : At concentrations as low as 4 ng/mL, the compound inhibited ergosterol production by up to 82%.
  • Phospholipase A2-like Activity : Moderate inhibitory effects were noted, suggesting potential as a therapeutic agent with a high therapeutic index due to low cytotoxicity in mammalian cells .

Case Studies and Research Findings

Recent studies have highlighted the promising nature of indole-triazole hybrids in combating fungal infections:

  • Study on Indole-Triazole Hybrids : A series of new compounds were synthesized and tested against Candida species, with some exhibiting MIC values as low as 16 µg/mL against resistant strains .
  • Comparative Analysis : In comparative studies involving various triazole derivatives, compounds similar to the one showed enhanced antifungal properties compared to traditional treatments .
  • In Vivo Evaluations : Preliminary in vivo studies indicated that these compounds could effectively reduce fungal load in infected animal models, further supporting their potential as therapeutic agents .

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